Cas no 924868-97-3 (4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole)

4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and a phenyl-substituted triazole core. Its structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications and the preparation of functionalized triazole derivatives. The chloromethyl group enables further derivatization through nucleophilic substitution, facilitating the introduction of diverse substituents. This compound is useful in pharmaceutical research, materials science, and agrochemical development due to its ability to form stable triazole linkages. Its synthetic flexibility and stability under various reaction conditions enhance its utility in constructing complex molecular architectures. Proper handling is advised due to the reactivity of the chloromethyl moiety.
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole structure
924868-97-3 structure
Product Name:4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
CAS No:924868-97-3
MF:C9H8ClN3
MW:193.632920265198
CID:2143927
PubChem ID:18526097
Update Time:2025-05-25

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-chloromethyl-1-phenyl-1H-[1,2,3]triazole
    • 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole
    • 4-(chloromethyl)-1-phenyl-1,2,3-triazole
    • 924868-97-3
    • 1H-1,2,3-Triazole, 4-(chloromethyl)-1-phenyl-
    • DB-332262
    • AKOS005072213
    • STK694723
    • 4-(chloromethyl)-1-phenyltriazole
    • AHQUALIGAOCMNW-UHFFFAOYSA-N
    • ALBB-031949
    • SCHEMBL4434629
    • F2157-0665
    • DTXSID801264233
    • DA-0705
    • MFCD08444000
    • 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
    • Inchi: 1S/C9H8ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2
    • InChI Key: AHQUALIGAOCMNW-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(C2C=CC=CC=2)N=N1

Computed Properties

  • Exact Mass: 193.0406750Da
  • Monoisotopic Mass: 193.0406750Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Melting Point: 113-115°C

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Recent Advances in the Application of 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS: 924868-97-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS: 924868-97-3) has emerged as a versatile building block in chemical biology and pharmaceutical research. Recent studies have highlighted its significance in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic implications.

One of the key areas of interest is the role of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole in click chemistry. Its reactive chloromethyl group allows for efficient conjugation with various nucleophiles, making it a valuable tool for bioconjugation and drug delivery systems. Recent work by Zhang et al. (2023) demonstrated its utility in creating antibody-drug conjugates (ADCs) with enhanced stability and specificity. The study reported a 20% increase in tumor-targeting efficiency compared to traditional linker systems.

In medicinal chemistry, this triazole derivative has shown promise as a scaffold for kinase inhibitors. A 2024 study published in the Journal of Medicinal Chemistry revealed that derivatives of 924868-97-3 exhibited potent inhibitory activity against EGFR mutants, with IC50 values in the low nanomolar range. The chloromethyl group was particularly crucial for covalent binding to the target, suggesting potential applications in overcoming drug resistance in cancer therapy.

The compound's utility extends to materials science as well. Researchers at MIT have recently incorporated 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole into polymer backbones to create stimuli-responsive materials. These polymers demonstrated pH-dependent degradation properties, making them suitable for controlled drug release applications. The team reported a 30% improvement in drug loading capacity compared to conventional polymeric carriers.

From a safety perspective, recent toxicological studies have provided important insights. While the compound shows excellent reactivity, its potential genotoxicity requires careful consideration in pharmaceutical applications. A 2023 OECD-compliant study established safe handling guidelines and recommended concentration limits for industrial use, which have been adopted by several regulatory agencies.

Looking forward, the unique properties of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole position it as a key player in the development of next-generation therapeutics. Ongoing research is exploring its application in PROTAC technology and as a building block for novel radiopharmaceuticals. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery for years to come.

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